2,2'-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine)
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Overview
Description
2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) is a heterocyclic compound that features a pyrazole ring fused with two 6-methylpyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2-bromo-6-methylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
Scientific Research Applications
2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes or other proteins. Additionally, its ability to donate and accept hydrogen bonds allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzimidazole): Similar structure but with benzimidazole rings instead of pyridine rings.
4-nitro-1H-pyrazole-3,5-diyl derivatives: Compounds with nitro groups that exhibit different chemical and physical properties.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A related ligand used in coordination chemistry.
Uniqueness
2,2’-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine) is unique due to its specific arrangement of pyrazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for forming stable metal complexes and exploring new chemical reactivity patterns.
Properties
CAS No. |
132839-11-3 |
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Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2-methyl-6-[3-(6-methylpyridin-2-yl)-1H-pyrazol-5-yl]pyridine |
InChI |
InChI=1S/C15H14N4/c1-10-5-3-7-12(16-10)14-9-15(19-18-14)13-8-4-6-11(2)17-13/h3-9H,1-2H3,(H,18,19) |
InChI Key |
OXQXPJSDWWMAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=NN2)C3=CC=CC(=N3)C |
Origin of Product |
United States |
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